molecular formula C7H15N B147291 2-Methylcyclohexylamine CAS No. 7003-32-9

2-Methylcyclohexylamine

Cat. No. B147291
Key on ui cas rn: 7003-32-9
M. Wt: 113.2 g/mol
InChI Key: FEUISMYEFPANSS-UHFFFAOYSA-N
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Patent
US07745661B2

Procedure details

Next, 3.52 g (20 mmol) of 1,2,3-propanetricarboxylic acid (made by Nacalai Tesque) and 13.6 g (120 mmol) of 2-methylcyclohexylamine were added to the xylene solution of a tricresol boric acid ester obtained above, and the contents were refluxed under heating and reacted for 3 hours. This gave a crude 1,2,3-propanetricarboxylic acid tris(2-methylcyclohexylamide) as a white solid.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tricresol boric acid ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:10]([OH:12])=O)[CH:2]([C:7]([OH:9])=O)[CH2:3][C:4]([OH:6])=O.[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]1[NH2:20]>C1(C)C(C)=CC=CC=1>[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][CH:15]1[NH:20][C:4]([CH2:3][CH:2]([C:7]([NH:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH:14]1[CH3:13])=[O:9])[CH2:1][C:10]([NH:20][CH:15]1[CH2:16][CH2:17][CH2:18][CH2:19][CH:14]1[CH3:13])=[O:12])=[O:6]

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C(CC(=O)O)C(=O)O)C(=O)O
Name
Quantity
13.6 g
Type
reactant
Smiles
CC1C(CCCC1)N
Name
tricresol boric acid ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above, and the contents
TEMPERATURE
Type
TEMPERATURE
Details
were refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating
CUSTOM
Type
CUSTOM
Details
reacted for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC1C(CCCC1)NC(=O)CC(CC(=O)NC1C(CCCC1)C)C(=O)NC1C(CCCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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